9H-Carbazol-4-ol

Catalog No.
S607199
CAS No.
52602-39-8
M.F
C12H9NO
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Carbazol-4-ol

Thermal degradation in OLED polymers remains a critical failure point. Isomeric impurities from 2- or 3-hydroxycarbazole disrupt thermal stability, reducing device lifetime. 9H-Carbazol-4-ol provides the precise 4-hydroxy regioisomer required for high-performance, thermally robust polymers. • Ensures exact regiochemistry, eliminating batch variability. • Directly incorporated as a monomer; avoids complex synthetic routes. • ≥98% purity, in stock for rapid procurement.

CAS Number

52602-39-8

Product Name

9H-Carbazol-4-ol

IUPAC Name

9H-carbazol-4-ol

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N

Synonyms

9H-Carbazol-4-ol; 4-Carbazolol ; 4-Hydroxy-9H-carbazole; SKF 106023;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O

The exact mass of the compound 4-Hydroxycarbazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

9H-Carbazol-4-ol (CAS: 52602-39-8) is an aromatic heterocyclic compound featuring a carbazole core with a hydroxyl group at the C4 position. This structure makes it an important precursor and building block in the synthesis of pharmaceuticals, organic electronic materials, and dyes. Unlike the parent carbazole, the hydroxyl group provides a reactive site for further functionalization, while its specific placement at the 4-position dictates unique steric and electronic properties that are critical for achieving target molecular architectures and material characteristics.

Research Fit

1 Chiral intermediate synthesis for β-blockers carvedilol and carazolol
2 Electron-donor building block for NLO chromophore design
3 Antioxidant scaffold research with reported activity comparable to α-tocopherol

Substituting 9H-Carbazol-4-ol with other positional isomers (e.g., 2-hydroxy or 3-hydroxycarbazole) or the parent carbazole is often unviable. The specific location of the hydroxyl group directly influences the molecule's reactivity, electronic structure, and intermolecular interactions. This regiochemical difference is critical in multi-step syntheses where it dictates the feasibility and outcome of subsequent reactions, such as in the total synthesis of specific carbazole alkaloids where only the 4-hydroxy isomer provides the required scaffold. In materials science, this positional difference leads to significant variations in the thermal stability and photophysical properties of derived polymers and small molecules, making isomers non-interchangeable for high-performance applications.

Substitution Risk

Isomer mismatch
1-, 2-, or 3-hydroxycarbazole isomers cannot replicate the regiodirecting effect of the 4-hydroxy group required for carvedilol/carazolol synthesis.
Electron-donor property shift
Substitution at other positions alters the π-electron system, reducing suitability as an electron donor in NLO chromophores compared to unsubstituted carbazole.
UV-absorption control mismatch
Only 9H-Carbazol-4-ol provides a matched UV-absorption profile to carvedilol; generic carbazoles do not serve as adequate photobiology controls.

Precursor for Bioactive Alkaloids

9H-Carbazol-4-ol is an indispensable starting material for the synthesis of specific, biologically active carbazole alkaloids, such as those in the Clausenawalline family. Synthetic routes targeting these complex molecules are designed around the 4-hydroxy substitution pattern. Using other isomers like 2-hydroxycarbazole or 3-hydroxycarbazole would fail to produce the target natural product, effectively resulting in a 0% yield of the desired compound and requiring a complete redesign of the synthetic strategy.

Evidence DimensionYield of Target Natural Product (e.g., Clausenawalline precursors)
Target Compound DataEnables viable synthesis route
Comparator Or BaselineOther hydroxycarbazole isomers (e.g., 2-OH, 3-OH): 0% yield of the target molecule
Quantified DifferenceQualitatively absolute; non-interchangeable
ConditionsMulti-step total synthesis of complex carbazole alkaloids.

For researchers in natural product synthesis and medicinal chemistry, procuring the correct isomer is not a matter of optimization but of synthetic viability.

UV Absorption Match
Head-to-head
Absorbs UV radiation to the same degree as carvedilol; used as matched control.
Supports photobiology control compound selection
Murine epidermal JB6 P+ cell model context

Thermal Stability in Hole-Transport Polymers

In the development of materials for organic electronics, the thermal stability of polymers is a critical parameter for device longevity and performance. Polymers synthesized from 9H-Carbazol-4-ol demonstrate enhanced thermal stability compared to those derived from isomeric monomers. For example, poly(4-hydroxy-N-phenyl-carbazole) shows a 10% weight loss temperature (T10) of 480 °C, significantly higher than the 385 °C observed for a comparable polymer made from a different carbazole linkage, indicating superior material robustness under thermal stress.

Evidence DimensionThermal Decomposition Temperature (T10)
Target Compound Data480 °C (for a related poly(amide-carbazole))
Comparator Or Baseline385 °C (for a related poly(amide-carbazole))
Quantified Difference+95 °C
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere.

This substantial increase in thermal stability is a key decision factor for procuring materials intended for durable organic electronic devices like OLEDs, where operational heat can degrade components.

NLO Electron Donor
Class-level
Enhanced electron-donating capacity vs. unsubstituted carbazole for NLO chromophore synthesis.
Position-specific property for materials design
Electro-optic chromophore context
Chiral Precursor
Class-level
Direct precursor for enantiospecific synthesis of (S)-carazolol and (S)-carvedilol.
Enables regiospecific β-blocker intermediate synthesis
Requires pivaloyloxy directing group
Antioxidant Activity
Reported
IC₅₀ = 0.07 μM (derivative) against ROS in SH-SY5Y cells; activity comparable to or exceeding α-tocopherol.
Supports antioxidant scaffold screening
Derivative-specific; model-dependent

Pharmaceutical & Natural Product Synthesis

This compound is the specific choice for synthetic routes where the 4-position oxygenation is a non-negotiable structural feature of the target molecule, such as in the development of certain bioactive carbazole alkaloids. Its use circumvents complex and low-yielding multi-step procedures that would be required to introduce this functionality later in a synthesis.

OLED Hole-Transport Monomer

As a monomer, 9H-Carbazol-4-ol is specified for producing polymers with enhanced thermal stability. This is critical for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices where thermal degradation is a primary cause of failure, directly impacting device lifetime and performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral β-blocker intermediate synthesis
4-hydroxy regiodirecting capability
Stereochemical outcome verification
NLO chromophore design
Enhanced electron-donating capacity
Nonlinear optical response characterization
Antioxidant scaffold screening
Reported radical scavenging activity
ROS assay reproducibility
Photobiology control for carvedilol studies
Matched UV-absorption profile with carvedilol
UV-absorption artifact control

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

183.068413911 Da

Monoisotopic Mass

183.068413911 Da

Heavy Atom Count

14

UNII

3D95E7727V

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52602-39-8

Wikipedia

4-hydroxycarbazole

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